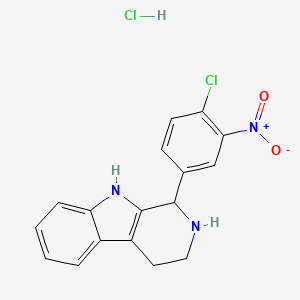
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (HCl), or CNP-TBCH, is a synthetic compound with a wide range of applications in scientific research. It is an inhibitor of monoamine oxidase, an enzyme that breaks down neurotransmitters, and is used as a research tool to study the role of neurotransmitters in the central nervous system. CNP-TBCH has been used in a variety of laboratory experiments to investigate the biochemical and physiological effects of neurotransmitters.
Scientific Research Applications
Trypanocidal Activity
- Trypanocidal Activity Evaluation: Tetrahydro-beta-carboline derivatives have been synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi. The compound trans-methyl 1-(m-nitro)phenyl-1,2,3,4-9H-tetrahydro-beta-carboline-3-carboxylate showed significant activity in this context (Tonin et al., 2009).
Antimalarial Properties
- Synthesis for Antimalarial Screening: A series of tetrahydro-beta-carboline derivatives were synthesized and screened for their in vitro antimalarial activity. Some compounds showed promising activity against Plasmodium falciparum, outperforming chloroquine in certain cases (Gupta et al., 2008).
Antioxidant and Cytotoxicity Properties
- Antioxidant and Cytotoxicity Evaluation: The antioxidant and cytotoxicity properties of various tetrahydro-beta-carboline derivatives were investigated, revealing moderate antioxidant properties and differential cytotoxic activities on various cell lines (Goh et al., 2015).
Occurrence in Fruits and Antioxidant Activity
- Natural Occurrence and Activity as Antioxidants: Tetrahydro-beta-carboline alkaloids were found in fruits and fruit juices, acting as antioxidants and free radical scavengers. This suggests a potential role in contributing to the antioxidant effect of certain food products (Herraiz & Galisteo, 2003).
Inhibitory Effects on Cyclin-Dependent Kinases
- Inhibition of Cyclin-Dependent Kinases: Beta-carbolines, including some tetrahydro-beta-carboline derivatives, were identified as potent and specific inhibitors of cyclin-dependent kinases, important for cell cycle regulation (Song et al., 2002).
Formation and Reactivity Studies
- Studies on Formation and Reactivity: The formation and reactivity of tetrahydro-beta-carbolines in the presence of nitrosating agents were examined, revealing pathways for the generation of beta-carbolines and their potential biological implications (Diem et al., 2001).
Maillard Reaction and Mass Spectrometry
- Optimization of Maillard Reaction: The Maillard reaction was used to synthesize new 6-methoxy-tetrahydro-beta-carboline derivatives, with mass spectrometry employed for characterization. This highlights the method's potential in creating beta-carboline antioxidants (Goh et al., 2015).
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2.ClH/c18-13-6-5-10(9-15(13)21(22)23)16-17-12(7-8-19-16)11-3-1-2-4-14(11)20-17;/h1-6,9,16,19-20H,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYFFPFMNKCWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955383 |
Source


|
| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3380-78-7 |
Source


|
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-chloro-3-nitrophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


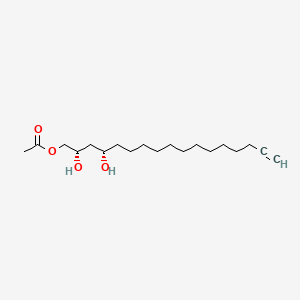


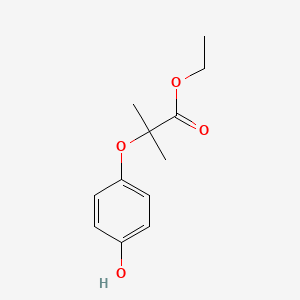
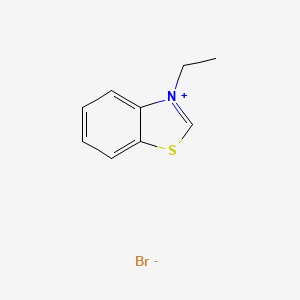
![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)
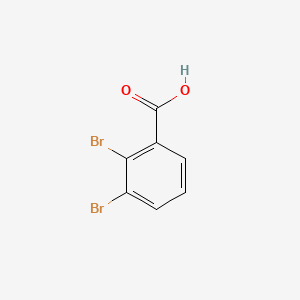

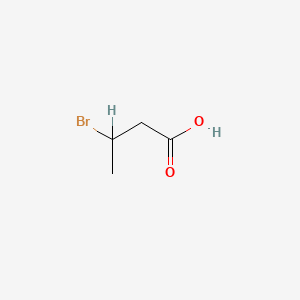
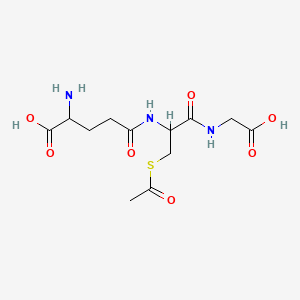

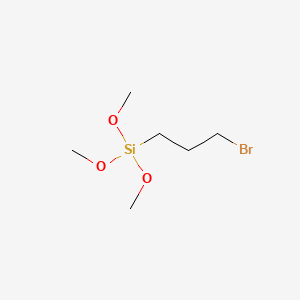
![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)